5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents (bromo, fluoro, and methyl groups) can be introduced through subsequent halogenation and alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
5-Bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance binding affinity and specificity to molecular targets . The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole include other halogenated indoles and methyl-substituted indoles. For example:
5-Bromoindole: Lacks the fluoro and methyl groups, leading to different reactivity and applications.
4-Fluoroindole: Lacks the bromo and methyl groups, affecting its chemical properties and biological activity.
7-Methylindole: Lacks the bromo and fluoro groups, resulting in different chemical behavior.
The unique combination of bromo, fluoro, and methyl substituents in this compound provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
5-bromo-4-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9BrFN/c1-5-4-7(10)8(11)6-2-3-12-9(5)6/h4,12H,2-3H2,1H3 |
InChI Key |
VHGRAKJEOXUYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NCC2)F)Br |
Origin of Product |
United States |
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